3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline
Description
Properties
Molecular Formula |
C9H9BrF3N |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
3-bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-6-2-7(10)4-8(3-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
BZZVAYPGBUVEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Route B: Nitro Reduction and Functionalization
N-Trifluoroethylation of 3-Bromo-5-methylaniline
Introducing the 2,2,2-trifluoroethyl group to the aniline nitrogen is achieved via iron porphyrin-catalyzed N–H insertion, as demonstrated in recent studies.
Iron Porphyrin-Catalyzed Method
Reagents :
- 3-Bromo-5-methylaniline
- 2,2,2-Trifluoroethylamine hydrochloride
- Ethyl diazoacetate (carbene precursor)
- FeTPP(NO) (iron porphyrin catalyst)
- Dichloromethane (solvent)
-
- Dissolve 3-bromo-5-methylaniline (1 equiv) and 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv) in DCM.
- Add FeTPP(NO) (2 mol%) and cool to 0°C.
- Slowly add ethyl diazoacetate (1.5 equiv) over 30 minutes.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via column chromatography.
Key Data :
Parameter Value Yield 75–83% Reaction Time 12 hours Catalyst Loading 2 mol% Mechanism :
The iron porphyrin catalyst facilitates carbene formation from ethyl diazoacetate, which inserts into the N–H bond of the aniline. Electron-rich anilines exhibit higher reactivity due to enhanced nucleophilicity.
Alternative Alkylation Methods
Nucleophilic Substitution
Reagents :
- 3-Bromo-5-methylaniline
- 2,2,2-Trifluoroethyl bromide
- Base (e.g., K₂CO₃)
-
- React 3-bromo-5-methylaniline with trifluoroethyl bromide (1.5 equiv) in DMF at 80°C for 24 hours.
- Neutralize and purify via distillation.
-
- Low selectivity (risk of over-alkylation).
- Yield: ≤40% due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability |
|---|---|---|---|
| Iron Porphyrin | 75–83% | High | Moderate |
| Nucleophilic Substitution | ≤40% | Low | Low |
Optimization Considerations
- Catalyst Selection : FeTPP(NO) outperforms FeTPPCl in yield and reaction rate.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance carbene stability.
- Substituent Influence : Electron-donating groups (e.g., methyl) improve N–H insertion efficiency.
Validation and Characterization
- Purity : HPLC analysis typically shows ≥98% purity for the iron porphyrin method.
- Spectroscopic Data :
Industrial Feasibility
The iron porphyrin route is preferred for scalability, with a total synthesis yield of ~65–70% after optimization. Challenges include catalyst cost and diazo compound handling.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects : The 3-bromo-5-methyl configuration in the target compound contrasts with analogs like 2-bromo-5-CF₃ aniline (CAS 454-79-5), where bromine and trifluoromethyl groups occupy adjacent positions. This positional shift alters electronic effects and steric interactions .
- Trifluoroethyl vs.
- Halogen Diversity : The presence of chlorine in 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline increases molecular weight and polarizability, which may influence binding affinity in receptor-ligand interactions .
Physicochemical Properties
Comparative Data Table
Notes:
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Alkylation (K₂CO₃) | K₂CO₃ | DMF | 80 | 75 |
| Grignard Approach* | – | THF | 23 | 51 |
Note: Grignard methods (e.g., using phenylmagnesium bromide) may introduce side chains but require strict anhydrous conditions .
Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 282 (C₉H₈BrF₃N) validates the molecular formula .
How do electronic effects of bromine and trifluoroethyl groups influence reactivity in nucleophilic substitution?
Answer:
- Bromine (Br) : Acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for electrophilic substitution at the para position .
- Trifluoroethyl (CF₃CH₂) : The electron-withdrawing CF₃ group reduces electron density on the nitrogen, decreasing nucleophilicity but enhancing stability against oxidation .
- Steric Effects : The bulky trifluoroethyl group may hinder reactions at the N-position, favoring aromatic ring modifications .
Methodological Note: Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
What strategies are recommended for resolving contradictions in reaction yield data across studies?
Answer:
- Parameter Optimization : Adjust reaction time, solvent polarity, and base strength. For example, replacing K₂CO₃ with NaH in DMF increased yields by 15% in analogous compounds .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenation or over-alkylation) .
- Reproducibility Checks : Validate protocols using high-purity starting materials (>99%) and inert atmospheres to minimize variability .
How can researchers assess the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to the trifluoroethyl group’s lipophilicity enhancing membrane penetration .
- Antimicrobial Screening : Use microdilution methods (MIC values) against S. aureus and E. coli .
- Cytotoxicity Studies : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa) via MTT assays .
Note: Structure-activity relationship (SAR) studies comparing bromine vs. chlorine analogs can clarify substituent effects .
What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP ~2.8) .
- pKa Prediction : SPARC or MarvinSuite models indicate a pKa of ~4.5 for the aniline NH group .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioavailability .
What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
- Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release .
How does this compound compare structurally and functionally to similar brominated anilines?
Answer:
Table 2: Comparative Analysis with Analogues
| Compound | Key Features | Reactivity Difference |
|---|---|---|
| 3-Bromo-5-methylaniline | No trifluoroethyl group | Higher nucleophilicity |
| 3-Bromo-N-(2,2,2-trifluoroethyl)aniline | Missing methyl group | Reduced steric hindrance |
| 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | Nitro and trifluoromethoxy groups | Enhanced electrophilic substitution |
Functional Insight : The methyl group in this compound increases steric bulk, potentially reducing metabolic degradation in vivo compared to non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
